4-(Azepan-1-ylsulfonyl)aniline

Description

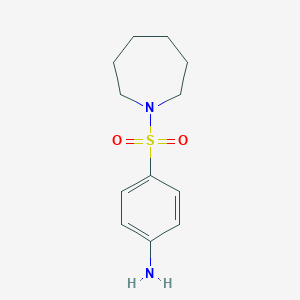

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCOBXPSQPZHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340728 | |

| Record name | 4-(azepan-1-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109286-01-3 | |

| Record name | 4-(azepan-1-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Azepan 1 Ylsulfonyl Aniline and Analogues

Retrosynthetic Analysis Strategies for the 4-(Azepan-1-ylsulfonyl)aniline Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. numberanalytics.comlkouniv.ac.in For this compound, the primary disconnection points are the C-N and S-N bonds of the sulfonamide group.

A primary retrosynthetic disconnection of the S-N bond in the target molecule leads to two key synthons: an azepane fragment and a 4-aminobenzenesulfonyl fragment. The corresponding synthetic equivalents would be azepane and 4-aminobenzenesulfonyl chloride. This approach suggests a direct amination reaction as the final step in the synthesis.

Alternatively, a C-N bond disconnection within the sulfonamide group can be considered. This would lead to aniline (B41778) and azepane-1-sulfonyl chloride as the precursor molecules. This strategy points towards a sulfonylation reaction of aniline.

A convergent synthesis approach could also be envisioned, where the azepane ring and the substituted aniline moiety are synthesized separately and then coupled in a final step. For instance, the synthesis could involve the preparation of 3-(azepan-1-ylsulfonyl)aniline as a precursor.

Classical Synthetic Routes to Sulfonyl Aniline Derivatives

The traditional methods for synthesizing sulfonyl aniline derivatives, including this compound, primarily involve two main reaction types: the sulfonylation of anilines and the amination of sulfonyl chlorides. ijarsct.co.in These methods are widely used due to their simplicity and generally high efficiency. sapub.org

Sulfonylation Reactions of Anilines

The reaction of an aniline with a sulfonyl chloride in the presence of a base is a cornerstone of sulfonamide synthesis. ekb.egcbijournal.com In the context of this compound, this would involve the reaction of aniline with azepane-1-sulfonyl chloride.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid formed during the reaction. cbijournal.com The choice of solvent can vary, with dichloromethane (B109758) (DCM) and diethyl ether being common options. cbijournal.com While effective, this method can sometimes be limited by the formation of undesired di-sulfonamides with primary amines and may require harsh conditions for less nucleophilic anilines. sapub.org

Table 1: Examples of Sulfonylation Reactions of Anilines

| Aniline Derivative | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |

| Aniline | Benzenesulfonyl Chloride | Pyridine | - | 100 | cbijournal.com |

| Aniline | Benzenesulfonyl Chloride | Triethylamine | THF | 86 | cbijournal.com |

| Aniline | Benzenesulfonyl Chloride | - | Diethyl Ether | 85 | cbijournal.com |

| p-Toluidine | Tosyl Chloride | Pyridine | - | 100 | cbijournal.com |

Amination Approaches Utilizing Sulfonyl Chlorides

An alternative and equally fundamental approach is the reaction of a sulfonyl chloride with an amine. nih.gov For the synthesis of this compound, this involves the reaction of 4-aminobenzenesulfonyl chloride with azepane.

This reaction is also typically performed in the presence of a base to scavenge the HCl byproduct. The reactivity of the sulfonyl chloride and the nucleophilicity of the amine are key factors influencing the reaction conditions and success. The hydrolysis of 4-aminobenzenesulfonyl chloride has been studied, and its reactivity is notably independent of pH over a wide range, which can be a consideration in reaction setup. nih.gov

Advanced Synthetic Strategies for Azepane-Containing Sulfonamides

To overcome some of the limitations of classical methods, such as the use of harsh reagents and the generation of byproducts, more advanced synthetic strategies have been developed. These include convergent synthesis approaches and one-pot reaction sequences, which offer increased efficiency and atom economy.

Convergent Synthesis Approaches to this compound Derivatives

Convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then joined together in the final steps. This strategy can be highly efficient for complex molecules. A documented convergent synthesis of a derivative of this compound involved an amide coupling reaction. nih.gov In this instance, 3-(azepan-1-ylsulfonyl)aniline was coupled with 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid using T3P® (propane phosphonic acid anhydride) as a coupling agent and N,N-diisopropylethylamine as a base in DMF. nih.gov This reaction was heated to 70°C for 2 hours and resulted in a 45% yield of the final product, N-(3-(azepan-1-ylsulfonyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. nih.gov

One-Pot Reaction Sequences in Sulfonyl Aniline Synthesis

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of time, resources, and environmental impact. rsc.orgorganic-chemistry.org Several one-pot methods for the synthesis of sulfonamides have been reported. rsc.orgprinceton.eduthieme-connect.com

One such method involves the in-situ generation of a sulfonyl chloride from a thiol or disulfide using an oxidizing agent, followed by reaction with an amine. rsc.org For example, trichloroisocyanuric acid (TCCA) has been used for the oxidative chlorination of thiols to produce the corresponding sulfonyl chloride, which then reacts in situ with various amines in water to furnish sulfonamides in good to excellent yields. rsc.org This method is environmentally friendly as it avoids the use of organic solvents and bases. rsc.org

Another advanced one-pot strategy involves the copper-catalyzed decarboxylative halosulfonylation of aromatic acids. princeton.eduacs.org This method converts aromatic acids to sulfonyl chlorides, which are then aminated in the same pot to form the corresponding sulfonamide. princeton.edu This process is advantageous as it does not require pre-functionalization of the starting materials. princeton.edu The utility of this method has been demonstrated in the synthesis of analogues of biologically active molecules. princeton.eduacs.org

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Features | Advantages | Disadvantages |

| Classical Sulfonylation | Reaction of aniline with sulfonyl chloride. ekb.egcbijournal.com | Simple, generally high yields. sapub.org | Can form di-sulfonamides, may require harsh conditions. sapub.org |

| Classical Amination | Reaction of sulfonyl chloride with amine. nih.gov | Straightforward, widely applicable. | Reactivity can be an issue, potential for hydrolysis of sulfonyl chloride. nih.gov |

| Convergent Synthesis | Separate synthesis of fragments followed by coupling. nih.gov | Efficient for complex molecules, allows for late-stage diversification. | Requires more synthetic steps overall. |

| One-Pot Reactions | Multiple steps in a single vessel. rsc.orgprinceton.eduthieme-connect.com | Time and resource-efficient, environmentally friendly. rsc.org | Optimization of conditions for multiple steps can be challenging. |

Purification and Isolation Techniques for Sulfonyl Aniline Intermediates and Final Compounds

The successful synthesis of this compound and its analogues relies on robust purification and isolation protocols to ensure the high purity of both intermediate compounds and the final products. The selection of an appropriate technique is contingent upon the specific chemical properties of the target molecule, the nature of the impurities, and the scale of the reaction. Common methodologies employed include aqueous workups, extraction, crystallization, and various forms of chromatography.

Isolation and Purification of Intermediates

The purity of starting materials and intermediates is paramount for achieving high yields and purity in the final sulfonyl aniline products. Different synthetic routes necessitate distinct purification strategies for their unique intermediates.

One key intermediate class is the arylsulfonyl chlorides. In a Sandmeyer-type reaction for synthesizing sulfonyl chlorides from aniline substrates, a specific aqueous workup and distillation process is employed for isolation. For instance, a large-scale (20 g) synthesis of a heterocyclic sulfonyl chloride intermediate involved quenching the reaction with aqueous sulfamic acid after the addition of cyclopentyl methyl ether (CPME). The organic phase was subsequently washed with water, concentrated to dryness, and the residue was purified by Kugelrohr distillation, yielding the product as an orange oil with 95% purity and an 80% yield. nih.gov In another example, a sulfonyl chloride intermediate was isolated after an aqueous workup with a yield of 83% as determined by quantitative ¹H NMR spectroscopy. nih.gov

Another set of key intermediates are N-aryl sulfamates, which can be rearranged to form para-sulfonyl anilines. mdpi.combham.ac.uk The isolation of these N(sp²)-SO₃ intermediates has been explored. While a one-pot procedure is often higher yielding, a stepwise approach allows for the isolation of the N(sp²)-sulfamate. mdpi.comchemrxiv.orgresearchgate.net For example, N(sp²)-anilino sulfamates were synthesized and isolated using tributylsulfoammonium betaine (B1666868) (TBSAB) in high conversions (95-99%) and isolated yields ranging from 70-99%. mdpi.com

| Intermediate Compound Example | Reagent | Isolated Yield | Reference |

| N-(2,6-dimethylphenyl)sulfamate | TBSAB | 99% | mdpi.com |

| N-(2,6-diethylphenyl)sulfamate | TBSAB | 91% | mdpi.com |

| N-(2,6-diisopropylphenyl)sulfamate | TBSAB | 70% | mdpi.com |

| N-(2,4,6-trimethylphenyl)sulfamate | TBSAB | 95% | mdpi.com |

In syntheses involving multiple steps, standard purification techniques are applied after each stage. For example, the synthesis of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, an intermediate used to build more complex aniline analogues, involved adjusting the reaction mixture to pH 1 with aqueous HCl. The product was then extracted into diethyl ether, washed with brine, dried over MgSO₄, and further purified by flash column chromatography using a 0–10% methanol (B129727) in dichloromethane (DCM) gradient. nih.gov

Purification of Final Compounds

The final purification of this compound and related structures commonly involves extraction, crystallization, and/or column chromatography to remove unreacted starting materials, reagents, and side products.

Crystallization is a widely used technique for purifying solid sulfonamide derivatives. The process typically involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities in the solution. One study reports the meticulous purification of aromatic and aliphatic sulfonamides by repeated recrystallization from an aqueous ethanol (B145695) solution. The resulting precipitates were filtered and dried under vacuum to achieve a constant mass. royalsocietypublishing.org Another patented method for producing a p-(beta-sulfooxyethylsulfone)phenylamine-o-sulfonic acid involves cooling, acidifying, crystallization, filtration, and drying to obtain the final product. google.com

Liquid-liquid extraction followed by flash column chromatography is the most versatile and frequently reported method for the purification of sulfonyl aniline analogues, especially when dealing with oily products or complex mixtures. nih.gov The choice of solvents for extraction (e.g., ethyl acetate (B1210297), dichloromethane) and the chromatographic mobile phase is critical for effective separation.

For example, the purification of N-(3-(azepan-1-ylsulfonyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involved diluting the reaction mixture with ethyl acetate, washing sequentially with water and brine, and drying the organic layer. The crude product was then subjected to flash column chromatography with a gradient of 50–90% ethyl acetate in petroleum ether, affording the final compound with 98% purity. nih.gov Similarly, other analogues were purified using solvent systems such as 0–20% methanol in DCM or 50–80% ethyl acetate in petroleum ether. nih.gov The table below summarizes the purification details for several analogues from a single study.

| Compound | Purification Method | Eluent System | Yield | Purity | Reference |

| N-(5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide | Flash Column Chromatography | 0–20% Methanol in DCM | 60% | N/A | nih.gov |

| N-(3-(Azepan-1-ylsulfonyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide | Flash Column Chromatography | 50–90% Ethyl Acetate in Petroleum Ether | 45% | 98% | nih.gov |

| N-(5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl)acetamide | Flash Column Chromatography | 50–80% Ethyl Acetate in Petroleum Ether | 79% | N/A | nih.gov |

| 3-Amino-N-ethyl-4-methoxybenzenesulfonamide | Flash Column Chromatography | 30–70% Ethyl Acetate in Petroleum Ether | 71% | >99% | nih.gov |

Additionally, chemical transformation can be part of the purification or final synthesis step. The hydrogenolysis of nitro-substituted sulfonamide precursors over a Palladium on carbon (Pd/C) catalyst is a common method to yield the corresponding highly pure aniline analogues. nih.gov

Biological Activity Profiling and Mechanistic Elucidation of 4 Azepan 1 Ylsulfonyl Aniline Derivatives

In Vitro Biological Screening Paradigms for Sulfonyl Anilines

The discovery of novel bioactive compounds is often driven by the systematic screening of chemical libraries. For sulfonyl anilines, including 4-(azepan-1-ylsulfonyl)aniline and its derivatives, various in vitro screening methods are employed to identify and characterize their biological activities.

High-Throughput Screening (HTS) Methodologies for Novel Bioactivities

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their effects on specific biological targets. bmglabtech.comwikipedia.org This automated process utilizes robotics, liquid handling devices, and sensitive detectors to conduct millions of chemical or biological tests in a short period. bmglabtech.comwikipedia.org The primary goal of HTS is to identify "hits" or "leads"—compounds that modulate a biological pathway of interest. bmglabtech.com These hits then serve as starting points for further optimization in the drug discovery pipeline. bmglabtech.com

The process generally involves several key steps:

Sample Preparation: Creation of compound libraries, often dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO). wikipedia.org

Assay Development: Establishing a robust and automated method to measure the biological activity of interest. bmglabtech.com

Robotic Automation: Using robotic systems to handle microtiter plates and perform the screening experiments. bmglabtech.comwikipedia.org

Data Acquisition and Analysis: Collecting and processing the large datasets generated to identify active compounds. bmglabtech.com

It is crucial to implement quality control measures, such as the use of positive and negative controls and confirmatory screens with different assay formats, to minimize false-positive results. drugtargetreview.com

Targeted Enzymatic Assay Development and Application

Once initial hits are identified through HTS or other discovery methods, targeted enzymatic assays are developed to characterize the compound's interaction with its molecular target in more detail. nih.gov These assays are crucial for understanding the mechanism of action, determining potency, and guiding the structure-activity relationship (SAR) studies needed for lead optimization. nih.gov

Developing a robust enzymatic assay involves several considerations:

Enzyme and Substrate: Ensuring the availability of a pure and active enzyme, along with a suitable substrate. nih.gov

Assay Conditions: Optimizing buffer conditions, pH, and ionic strength to ensure the enzyme is stable and active. nih.gov

Detection Method: Choosing a suitable method to measure the reaction, which can be colorimetric, fluorometric, or luminescent. biocompare.com

For sulfonyl aniline (B41778) derivatives, targeted enzymatic assays have been instrumental. For example, in the study of fumarate (B1241708) hydratase inhibitors, a malachite green-based colorimetric assay was developed to measure the desphosphorylation of lipid X, facilitating the characterization of sulfonyl piperazine (B1678402) inhibitors. nih.gov Similarly, for inhibitors of PRMT5, fluorescence polarization (FP) assays have been used to measure the displacement of a fluorescently labeled peptide from the protein, allowing for the determination of inhibitor potency. biorxiv.org

Identification of Molecular Targets and Pathways of this compound Analogues

The biological effects of this compound and its analogues are mediated through their interactions with specific molecular targets and pathways. Identifying these targets is a critical step in understanding their mechanism of action and potential therapeutic applications.

Enzyme Inhibition Studies (e.g., Fumarate Hydratase, PRMT5, Bromodomains)

Derivatives of this compound have been investigated as inhibitors of several important enzyme classes.

Fumarate Hydratase: Fumarate hydratase, an enzyme in the tricarboxylic acid (TCA) cycle, has been identified as a target for novel anti-tuberculosis therapeutics. nih.gov A high-throughput screen identified a hit that binds to a non-conserved allosteric site on the Mycobacterium tuberculosis fumarate hydratase. nih.gov Subsequent structure-activity relationship studies led to the development of derivatives, including N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, with sub-micromolar inhibitory activity. nih.govmdpi.com

PRMT5: Protein arginine methyltransferase 5 (PRMT5) is an attractive oncology drug target. nih.gov A screening effort for small molecule inhibitors of the PRMT5-substrate adaptor protein interaction identified a series of compounds, including those with an azepane sulfonamide moiety. biorxiv.orgnih.gov The initial hit, N-(3-(azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide, showed an FP IC50 of 12 μM. biorxiv.org Optimization of this hit led to compounds with improved potency and solubility. biorxiv.orgnih.govbiorxiv.org

Bromodomains: Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in various diseases. google.com.pg Compounds containing the azepan-1-ylsulfonyl aniline scaffold have been explored as bromodomain inhibitors. For example, N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-3-methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxamide was synthesized as a potential bromodomain inhibitor. google.com

Table 1: Enzyme Inhibition Data for this compound Derivatives

| Compound/Derivative | Target Enzyme | Assay Type | Potency (IC50) | Reference |

| N-(3-(azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide | PRMT5 | Fluorescence Polarization | 12 μM | biorxiv.org |

| N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide | M. tuberculosis Fumarate Hydratase | Enzymatic Assay | Sub-micromolar | nih.govmdpi.com |

| N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-3-methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxamide | Bromodomains | Not Specified | Not Specified | google.com |

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis

While much of the research on this compound derivatives has focused on enzyme inhibition, understanding their potential interactions with receptors is also important. Receptor binding assays are used to determine if a compound can bind to a specific receptor and whether it acts as an agonist or antagonist. abyntek.com

For sulfonyl aniline derivatives, virtual screening and docking studies can provide initial insights into potential receptor interactions. For instance, a series of 2H-chromene-based sulfonamide derivatives were virtually screened against α-glucosidase, suggesting their potential as inhibitors. researchgate.net While specific receptor binding data for this compound itself is limited in the provided context, the broader class of sulfonamides has been studied for interactions with various receptors.

Analysis of ligand-receptor interactions often involves techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) to visualize the binding mode of the compound. For example, a Cryo-EM structure of a PRMT5:WDR77 complex was solved with a pyridyl ethyl variant of a PRMT5 inhibitor, providing structural insights into the interaction. biorxiv.orgnih.gov These structural studies are critical for understanding the key interactions that drive binding and for guiding further compound optimization.

Protein-Protein Interaction Modulation by Azepan-1-ylsulfonyl Anilines

Protein-protein interactions (PPIs) are fundamental to most biological processes and represent a vast and largely untapped area for therapeutic intervention. nih.govbiorxiv.org Modulators of PPIs can either inhibit or stabilize these interactions, offering a powerful approach to control cellular pathways. nih.govnih.gov

The azepan-1-ylsulfonyl aniline scaffold has been incorporated into molecules designed to modulate PPIs. A key example is the inhibition of the interaction between PRMT5 and its substrate adaptor proteins (SAPs). nih.govbiorxiv.org The identified inhibitors, which include derivatives of this compound, bind to the PRMT5-PBM (PRMT5 Binding Motif) interface and directly disrupt the binding of SAPs. nih.govbiorxiv.org This disruption of the PRMT5-RIOK1 complex leads to a reduction in substrate methylation, demonstrating the potential of these compounds as PPI modulators. nih.gov

The development of small molecule PPI modulators is a challenging but promising field. mdpi.com The large and often flat nature of PPI interfaces makes them difficult to target with traditional small molecules. nih.gov However, the identification of "hot spots"—key residues that contribute most of the binding energy—has enabled the design of molecules that can effectively interfere with these interactions. mdpi.com

Cellular Activity Investigations of this compound Derivatives

The exploration of the cellular effects of this compound derivatives has revealed their potential to modulate key biological processes, particularly in the context of cancer. Through a variety of cell-based assays, researchers have been able to characterize the phenotypic responses induced by these compounds and begin to unravel their underlying mechanisms of action at the cellular level.

Cell-Based Phenotypic Assays for Functional Response

Phenotypic screening in cell-based models serves as a crucial first step in understanding the functional consequences of treating cells with novel compounds. For derivatives of this compound, these assays have primarily focused on their antiproliferative and cytotoxic effects against various cancer cell lines.

A study investigating a novel aniline derivative, Pegaharoline A (PA), demonstrated its potent cytotoxic effects on non-small cell lung cancer (NSCLC) cells. The half-maximal inhibitory concentration (IC₅₀) values were determined to be 2.39 ± 0.27 µM for A549 cells and 3.60 ± 0.41 µM for PC9 cells, indicating significant antiproliferative activity. mdpi.com Further analysis revealed that this cytotoxicity is linked to the induction of cell cycle arrest. In A549 cells, treatment with PA led to an increase in the G0/G1 phase population from 66.71% to 83.80%. mdpi.com Conversely, in PC9 cells, a significant increase in the S and G2/M phases was observed. mdpi.com

Similarly, the antiproliferative activity of other aniline derivatives has been evaluated. For instance, a series of 4-anilinoquinolinylchalcone derivatives exhibited cytotoxicity against Huh-7 and MDA-MB-231 cancer cell lines with IC₅₀ values generally below 2.03 µM, while showing low cytotoxicity against normal MRC-5 lung cells (IC₅₀ > 20 µM). nih.gov One of the most potent compounds, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) , was found to be highly effective against breast cancer cells. nih.gov

The induction of apoptosis, or programmed cell death, is another critical phenotypic outcome observed with these derivatives. For example, compound 4a was shown to induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov Another study on quillaic acid derivatives highlighted a compound, referred to as compound E , which induced apoptosis in HCT116 cells. frontiersin.org This was accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. frontiersin.org

In the context of antimicrobial activity, a derivative, 2-[4-(azepan-1-yl) but-2-yn-1-yl]-1,3-benzothiazole (BZ5) , showed notable antibacterial activity against S. aureus with a minimum inhibitory concentration (MIC) of 15.62 mcg/ml and antifungal activity against C. albicans with the same MIC. uop.edu.jo

These phenotypic assays provide a broad overview of the cellular responses to this compound derivatives, highlighting their potential as anticancer and antimicrobial agents.

Interactive Data Table: Antiproliferative and Cytotoxic Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Assay Type | IC₅₀/GI₅₀/MIC | Reference |

| Pegaharoline A (PA) | A549 (NSCLC) | Cytotoxicity | 2.39 ± 0.27 µM | mdpi.com |

| Pegaharoline A (PA) | PC9 (NSCLC) | Cytotoxicity | 3.60 ± 0.41 µM | mdpi.com |

| 4-Anilinoquinolinylchalcones | Huh-7 (Hepatocellular Carcinoma) | Cytotoxicity | < 2.03 µM | nih.gov |

| 4-Anilinoquinolinylchalcones | MDA-MB-231 (Breast Cancer) | Cytotoxicity | < 2.03 µM | nih.gov |

| 4-Anilinoquinolinylchalcones | MRC-5 (Normal Lung Fibroblasts) | Cytotoxicity | > 20 µM | nih.gov |

| Compound 28 | MCF-7 (Breast Cancer) | Cytotoxicity | 37.02 ± 0.25 μM | researchgate.net |

| Compound 28 | U87MG (Glioblastoma) | Cytotoxicity | 68.69 ± 0.21 μM | researchgate.net |

| Quillaic acid derivative (E) | HCT116 (Colorectal Carcinoma) | Antiproliferative | 2.46 ± 0.44 μM | frontiersin.org |

| 2-[4-(azepan-1-yl) but-2-yn-1-yl]-1,3-benzothiazole (BZ5) | S. aureus | Antibacterial | 15.62 mcg/ml | uop.edu.jo |

| 2-[4-(azepan-1-yl) but-2-yn-1-yl]-1,3-benzothiazole (BZ5) | C. albicans | Antifungal | 15.62 mcg/ml | uop.edu.jo |

Mechanism of Action Studies at the Cellular Level

To complement the phenotypic observations, mechanistic studies are essential to identify the specific molecular targets and pathways through which these compounds exert their effects. For derivatives of this compound, investigations have pointed towards the modulation of various enzymes and signaling pathways.

One approach to confirm target engagement within a cellular context is the Cellular Thermal Shift Assay (CETSA). nih.govki.se This method relies on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. While specific CETSA data for this compound itself is not detailed in the provided context, it represents a powerful tool for validating the direct interaction of its derivatives with their intracellular targets. nih.govki.se

Studies on aniline derivatives have revealed their ability to inhibit specific enzymes. For example, certain hydrazone derivatives have been identified as potent and selective inhibitors of monoamine oxidase A (MAO-A). mdpi.com Kinetic studies showed that these compounds act as competitive and irreversible inhibitors of the enzyme. mdpi.com In another instance, methyl salicylate (B1505791) based thiazole (B1198619) derivatives were designed as inhibitors of protein tyrosine phosphatase 1B (PTP1B), with some compounds exhibiting IC₅₀ values in the submicromolar range. The mechanism of action for the most potent of these was linked to the inhibition of DNA replication by blocking the S phase of the cell cycle and inducing apoptosis.

Furthermore, the anticancer activity of some derivatives has been attributed to the modulation of key signaling pathways. For instance, the cytotoxic effects of certain quillaic acid derivatives in HCT116 cells were found to be mediated through the NF-κB and MAPK signaling pathways. frontiersin.org Another aniline derivative was found to induce apoptosis in non-small cell lung cancer cells by activating PI3K/AKT/mTOR-mediated autophagy. mdpi.com

Investigations into a SHP2 inhibitor revealed that it induces early apoptosis and inhibits cell cycle progression at the G1 and S phases in U87MG cells. researchgate.net

These mechanistic studies provide a deeper understanding of how this compound derivatives function at the molecular level, paving the way for more targeted drug design and development.

Interactive Data Table: Mechanistic Insights into the Cellular Activity of this compound Derivatives

| Derivative Class | Cellular Effect | Molecular Mechanism | Target/Pathway | Reference |

| Hydrazone derivatives | Enzyme Inhibition | Competitive and irreversible inhibition | MAO-A | mdpi.com |

| Methyl salicylate based thiazoles | Enzyme Inhibition, Apoptosis, Cell Cycle Arrest | Inhibition of DNA replication, S phase block | PTP1B | |

| Quillaic acid derivatives | Cell Cycle Arrest, Apoptosis | Modulation of signaling pathways | NF-κB, MAPK | frontiersin.org |

| Pegaharoline A (PA) | Autophagy, Apoptosis | Activation of autophagy | PI3K/AKT/mTOR | mdpi.com |

| SHP2 Inhibitor | Apoptosis, Cell Cycle Arrest | Induction of early apoptosis, G1/S phase block | SHP2 | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Azepane Moiety and its Influence on Biological Profiles

The azepane ring, a seven-membered saturated heterocycle, is a key feature of the title compound. Systematic modifications of this moiety have been shown to significantly impact the biological activity of the resulting analogs. For instance, in the development of antimicrobial agents, the nature of the cyclic amine has been explored. Studies on related benzothiazole (B30560) derivatives have shown that compounds incorporating an azepane ring, such as 2-[4-(azepan-1-yl) but-2-yn-1-yl]-1,3-benzothiazole, exhibit potent antifungal and antibacterial activity. uop.edu.jo Specifically, this compound demonstrated the highest activity against S. aureus among the tested compounds in one study. uop.edu.jo

The size and conformation of the heterocyclic ring attached to the sulfonyl group can influence how the molecule interacts with its biological target. The flexibility of the seven-membered azepane ring, compared to smaller rings like piperidine (B6355638) or pyrrolidine, can allow for an optimal fit within a receptor's binding pocket.

Exploration of Substituent Effects on the Aniline (B41778) Ring System in 4-(Azepan-1-ylsulfonyl)aniline Analogues

The aniline ring in this compound provides a versatile platform for introducing various substituents to modulate the compound's electronic and steric properties, thereby influencing its biological activity. Research on aniline derivatives has consistently shown that the type and position of substituents are critical determinants of their pharmacological effects. researchgate.net

For example, in a series of N-aryl/N,N-dimethyl substituted sulphonamide derivatives, the presence of bromo and 2,3-dimethyl substituents on the phenyl ring led to potent antimicrobial agents. scilit.com Another study highlighted that the introduction of a trifluoromethyl (CF3) group on an aromatic ring can result in potent compounds. researchgate.net

Table 1: Effect of Aniline Ring Substitution on Biological Activity

| Substituent | Position | Observed Effect | Reference |

|---|---|---|---|

| Bromo | - | Potent antimicrobial activity | scilit.com |

| 2,3-dimethyl | - | Potent antimicrobial and antidiabetic activity | scilit.com |

| Trifluoromethyl | - | Potent compound formation | researchgate.net |

Linker Region Modifications and Their Pharmacological Implications

The sulfonyl group (-SO2-) acts as a key linker between the azepane and aniline moieties. Modifications in this linker region, though less common than substitutions on the aromatic rings, can have profound pharmacological implications. The sulfonamide linkage is a well-established pharmacophore found in numerous drugs, and its geometry and electronic properties are crucial for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. kdpublications.in These models are invaluable for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent and selective compounds.

Both 2D and 3D QSAR approaches have been applied to sulfonyl aniline derivatives to understand the structural requirements for their biological activities. 2D-QSAR models correlate biological activity with 2D descriptors such as molecular weight, logP, and topological indices. researchgate.netkoreascience.kr For instance, a QSAR study on N-aryl/N,N-dimethyl substituted sulphonamides confirmed the importance of molecular connectivity indices in determining their antimicrobial activity. scilit.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the steric and electrostatic fields around the molecules. These models can offer more detailed insights into the ligand-receptor interactions and help in designing compounds with improved binding affinity.

QSAR models, once validated, serve as powerful tools for predictive modeling and virtual screening. d-nb.info Large virtual libraries of compounds can be screened computationally to identify candidates with high predicted activity, thereby prioritizing synthetic efforts. kdpublications.in This approach significantly reduces the time and cost associated with drug discovery. kdpublications.in Virtual screening, coupled with molecular docking studies, can help in understanding the binding modes of the ligands with their respective targets and in designing novel compounds with enhanced activity. scilit.com

2D and 3D QSAR Approaches for Sulfonyl Aniline Derivatives

Ligand Efficiency and Druggability Assessment in SAR Campaigns

In modern drug discovery, potency alone is not the sole criterion for advancing a compound. Ligand efficiency (LE) has emerged as a crucial metric for assessing the quality of hits and leads. wikipedia.org LE normalizes potency by the size of the molecule (typically the number of non-hydrogen atoms), providing a measure of the binding energy per atom. wikipedia.orguniroma1.it

Ligand Efficiency (LE) = - (ΔG) / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org

A high LE value is desirable as it suggests that the compound achieves its potency efficiently, without excessive molecular bulk. This often translates to better "druggability," with more favorable pharmacokinetic and physicochemical properties. During SAR campaigns, tracking LE and other related metrics like lipophilic ligand efficiency (LLE) helps in optimizing compounds towards a profile that balances potency with drug-like properties. nih.gov For instance, a compound with a molecular weight under 500 Da and a high LE would be considered a promising candidate for further development. uniroma1.it

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug design for predicting the interaction between a small molecule ligand and a protein's binding site.

Ligand-Protein Binding Mode Analysis of 4-(Azepan-1-ylsulfonyl)aniline

Molecular docking simulations are employed to elucidate the binding mode of this compound with its potential protein targets. These simulations provide a static snapshot of the likely binding conformation, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, docking studies can reveal how the sulfonyl group, the aniline (B41778) moiety, and the azepane ring of the molecule orient themselves within the active site of a receptor. This analysis is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective analogs. Computational tools like FlexX are utilized for these docking studies to predict and compare binding affinities. texilajournal.com

Binding Affinity Estimation and Scoring Functions

Following the prediction of the binding pose, scoring functions are used to estimate the binding affinity between the ligand and the protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. Common scoring functions integrate terms that account for various energetic contributions to binding. nih.gov The accuracy of these predictions is vital for ranking potential drug candidates. Methods like MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) are often used to refine binding free energy calculations from docking poses. rsc.org These methods provide a more accurate estimation by considering the solvent effects and have been successfully applied to sulfonamide derivatives. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Stability of Sulfonyl Anilines

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-protein complex over time. MD simulations are powerful for analyzing the conformational flexibility of this compound and the stability of its interactions with a target protein. By simulating the movements of atoms and molecules, researchers can observe how the ligand adapts within the binding pocket and how the protein structure might respond to ligand binding. chemmethod.comnih.gov

De Novo Design and Scaffold Hopping Approaches for Novel Azepan-1-ylsulfonyl Anilines

De novo design and scaffold hopping are computational strategies used to generate novel molecular structures with desired biological activities. embopress.orgbiorxiv.orgarxiv.org

De novo design involves building a molecule from scratch, atom by atom or fragment by fragment, to fit a specific binding site. This approach can lead to the discovery of entirely new chemical entities.

Scaffold hopping aims to replace the core structure (scaffold) of a known active molecule with a different one while retaining its biological activity. nih.gov This strategy is useful for discovering compounds with improved properties, such as better pharmacokinetics or fewer side effects, or for navigating around existing patents. nih.govresearchgate.net

For this compound, these techniques can be used to explore new chemical space. By keeping the key pharmacophoric features of the sulfonyl aniline group, new scaffolds can be designed to replace the azepane ring or the aniline core, potentially leading to the identification of novel and improved drug candidates. nih.govdigitellinc.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly used to study aniline derivatives. set-science.comresearchgate.net These calculations can determine various properties of this compound, including:

Molecular geometry: Predicting the most stable three-dimensional arrangement of atoms.

Atomic charges: Understanding the distribution of electrons within the molecule, which influences intermolecular interactions. set-science.com

Frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's reactivity and its ability to participate in chemical reactions. set-science.com The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Molecular electrostatic potential (MEP): This map shows the regions of positive and negative electrostatic potential on the molecule's surface, identifying sites susceptible to electrophilic or nucleophilic attack. set-science.com

These quantum chemical insights are valuable for understanding the intrinsic properties of this compound and predicting its chemical behavior.

In Silico Pharmacokinetic and Toxicity Prediction Methodologies for Aniline Derivatives

Before a compound can become a drug, it must have acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico methods are increasingly used to predict these properties early in the drug discovery process, saving time and resources. mdpi.comnih.gov For aniline derivatives, various computational models can predict:

Absorption: Parameters like lipophilicity (logP) and aqueous solubility are predicted to assess oral bioavailability. mdpi.commdpi.com Many aniline derivatives have been shown to satisfy drug-likeness rules like Lipinski's rule of five. mdpi.comnih.gov

Distribution: Predictions of properties like plasma protein binding and brain/blood barrier penetration help to understand how the compound will be distributed throughout the body. mdpi.com

Metabolism: Identifying potential metabolic sites on the molecule helps to predict its metabolic stability and potential drug-drug interactions.

Excretion: Predicting the routes of elimination from the body.

Toxicity: Computational models can flag potential toxicities, such as mutagenicity or cardiotoxicity, based on the chemical structure.

Various free and commercial software tools are available for these predictions, providing a comprehensive in silico ADMET profile for compounds like this compound. mdpi.commdpi.com

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME profile of a compound determines its bioavailability and persistence in the body, which are critical factors for its therapeutic efficacy. In silico ADME prediction is a cost-effective and rapid method to evaluate these properties. Various computational models and web-based tools, such as SwissADME and pkCSM, are employed to generate these predictions based on the molecule's structure. These tools analyze physicochemical properties and compare them against established models derived from large datasets of experimental results.

For this compound, a number of key ADME parameters can be predicted. These predictions suggest that the compound is likely to have good intestinal absorption. The prediction of blood-brain barrier (BBB) permeability is a critical parameter, as it indicates the potential for a compound to act on the central nervous system. Computational models can estimate whether a compound is likely to be a substrate for P-glycoprotein (P-gp), an efflux pump that plays a significant role in limiting the brain's exposure to xenobiotics. Furthermore, the interaction of the compound with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, is also evaluated. Predictions can indicate whether the compound is likely to be an inhibitor of key CYP isoforms such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, which is important for assessing potential drug-drug interactions.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 254.35 g/mol | Compliant with Lipinski's Rule of Five |

| LogP (Lipophilicity) | 1.9 | Optimal for drug absorption |

| Water Solubility | Moderately Soluble | Favorable for absorption and distribution |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the brain |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively removed from the CNS |

| CYP1A2 Inhibitor | Yes | Potential for drug interactions |

| CYP2C19 Inhibitor | Yes | Potential for drug interactions |

| CYP2C9 Inhibitor | No | Lower risk of specific drug interactions |

| CYP2D6 Inhibitor | No | Lower risk of specific drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug interactions |

This data is generated from computational predictions and has not been experimentally validated.

Toxicity Prediction Methodologies for Sulfonyl Aniline Compounds

Predicting potential toxicity at an early stage is a critical step in drug development to prevent late-stage failures. Computational toxicology utilizes Quantitative Structure-Activity Relationship (QSAR) models and other in silico methods to forecast the potential adverse effects of chemical compounds. These models are built on extensive databases of known toxicological data and can predict various toxicity endpoints, such as carcinogenicity, mutagenicity, and organ toxicity.

For sulfonyl aniline compounds, including this compound, these predictive methodologies assess the likelihood of the compound causing toxic effects. For instance, the Ames test for mutagenicity can be simulated computationally to predict whether a compound is likely to cause DNA mutations. Predictions for hepatotoxicity (liver damage) are also crucial, as the liver is a primary site of drug metabolism. Other predicted endpoints can include the maximum tolerated dose in humans and various rodent acute toxicity measures (LD50). These computational toxicity assessments provide a preliminary risk profile that guides further experimental testing.

Table 2: Predicted Toxicological Profile of this compound

| Toxicity Endpoint | Predicted Result | Confidence Score/Probability |

|---|---|---|

| Ames Mutagenicity | Non-mutagen | High |

| Hepatotoxicity | Non-toxic | Moderate |

| Carcinogenicity | Non-carcinogen | Moderate |

| Oral Rat Acute Toxicity (LD50) | 2.5 mol/kg | Class III (Slightly toxic) |

| Minnow Toxicity | 0.8 mg/L | High |

This data is generated from computational predictions and has not been experimentally validated.

Advanced Research Perspectives and Future Directions

Development of Prodrug Strategies and Targeted Delivery Systems for 4-(Azepan-1-ylsulfonyl)aniline

The development of prodrugs—inactive or less active molecules that are converted into the active drug within the body—is a highly effective strategy to enhance the therapeutic profile of a compound. mdpi.com For this compound, this approach could address potential challenges such as poor solubility or non-specific targeting. nih.gov

Prodrug design can be strategically tailored to leverage specific transporters in tissues, thereby improving pharmacokinetic properties and reducing off-target effects. mdpi.com Once the prodrug crosses the cell membrane, it is cleaved, releasing the active this compound. mdpi.com This targeted delivery is crucial for maximizing efficacy while minimizing systemic exposure.

Several targeted drug delivery systems are being explored for compounds with similar sulfonamide structures:

Liposomes: These are small, spherical vesicles that can encapsulate both hydrophilic and hydrophobic drugs, offering good biocompatibility and the ability to be modified for targeted delivery. nih.gov

Polymeric Micelles: These are smaller and more stable than liposomes, making them suitable for targeted drug delivery. mdpi.com

Nanoparticles: These systems can be engineered to respond to specific stimuli within the tumor microenvironment, such as changes in pH, allowing for controlled drug release. dovepress.comthno.org For instance, nanoparticles containing ionizable groups like acyl sulfonamides can exploit the acidic environment of endosomes and lysosomes to trigger drug release. dovepress.comthno.org

Long-acting prodrugs (LA-prodrugs) combined with drug delivery systems (DDS) represent another promising avenue. nih.gov This strategy involves conjugating the active drug to a promoiety via a cleavable linker, which allows for an extended duration of action. nih.gov The physicochemical properties of the drug can be fine-tuned by selecting appropriate promoieties for a specific DDS. nih.gov

Exploration of Novel Therapeutic Indications for Azepane-Sulfonyl Aniline (B41778) Scaffolds

The azepane ring and its derivatives are significant structural motifs found in numerous natural and synthetic compounds with a wide range of biological activities. mdpi.com These include antiviral, anticancer, and antidiabetic properties. mdpi.comresearchgate.net The unique structural features of the azepane-sulfonyl aniline scaffold make it a versatile platform for discovering new therapeutic applications.

Research into related heterocyclic compounds has revealed a broad spectrum of pharmacological activities:

Anticancer Activity: Dibenzo[b,f]azepine derivatives have shown promise as anticancer agents. nih.gov

Antimicrobial Activity: Azepine derivatives have demonstrated both antibacterial and antifungal properties. A recent study on novel azepine derivatives based on a quinazolinone moiety showed potential as antimicrobial and anticancer agents. researchgate.net

Anti-inflammatory Activity: Azepine-based compounds are also being investigated for their anti-inflammatory potential. benthamscience.com

The exploration of novel therapeutic indications for the azepane-sulfonyl aniline scaffold will involve extensive biological screening and evaluation of its activity against a diverse range of molecular targets.

Co-crystallography and Cryo-Electron Microscopy for Ligand-Target Complex Elucidation

Understanding the precise interaction between a drug and its target is fundamental to rational drug design. Co-crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for elucidating the three-dimensional structure of ligand-target complexes at near-atomic resolution. technologynetworks.comfrontiersin.org

Co-crystallography has been instrumental in revealing the binding modes of sulfonamide-based inhibitors. For example, the crystal structure of penicillin-binding protein 2X in complex with a cefuroxime (B34974) from Streptococcus pneumoniae has provided valuable insights for antibacterial drug design. rjb.ro Similarly, studies on sulfonamide complexes with carbonic anhydrase have guided the development of inhibitors for this enzyme family. iucr.orgtandfonline.com

Cryo-EM is revolutionizing structural biology, particularly for large and flexible macromolecules that are difficult to crystallize. nih.govfsu.edu This technique allows for the visualization of proteins in their near-native state, providing crucial information about their dynamic interactions with ligands. technologynetworks.com Cryo-EM has been successfully used to determine the structures of numerous ligand-target complexes, including those involving G protein-coupled receptors (GPCRs), which are important drug targets. technologynetworks.comnih.gov The ability of cryo-EM to handle samples without the need for crystallization makes it a versatile tool for a wide range of drug targets. frontiersin.org

These structural biology techniques will be invaluable for understanding how this compound and its derivatives bind to their biological targets, paving the way for the design of more potent and selective modulators.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. mednexus.org These technologies can analyze vast datasets to identify patterns, predict properties, and optimize molecular structures with a speed and accuracy that surpasses traditional methods. mednexus.orgmdpi.com

For the optimization of this compound, AI and ML can be applied in several key areas:

Predicting Molecular Properties: ML models can be trained to predict various properties of drug candidates, including their bioactivity, toxicity, and pharmacokinetic profiles. nih.gov This allows for the rapid screening of virtual compound libraries and the prioritization of the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. nih.gov These models learn the underlying patterns in chemical space and can generate new scaffolds with optimized characteristics.

Virtual Screening: AI-powered virtual screening can efficiently search through massive compound databases to identify molecules that are likely to bind to a specific target. scielo.br This significantly reduces the time and cost associated with high-throughput screening.

Optimizing Drug Delivery Systems: AI and ML can be used to design and optimize nanoparticle-based drug delivery systems by predicting their stability, bioavailability, and targeting accuracy. mednexus.org

The integration of AI and ML into the drug discovery pipeline will accelerate the optimization of the azepane-sulfonyl aniline scaffold, leading to the development of more effective and safer therapeutic agents. mdpi.comscielo.br

Collaborative Research Frameworks in Drug Discovery and Development

The complexity and cost of modern drug discovery necessitate collaborative efforts between academia, industry, and government agencies. researchgate.netresearchgate.net Public-private partnerships (PPPs) have emerged as a powerful model for leveraging diverse expertise and resources to tackle the challenges of developing innovative medicines. researchgate.nettarosdiscovery.com

These collaborations can take various forms, from project-based partnerships between a single academic lab and a pharmaceutical company to large-scale consortia. acs.org The European Lead Factory (ELF) is a prime example of a successful PPP, providing researchers across Europe with access to a high-quality compound library, high-throughput screening infrastructure, and expertise in hit follow-up. tarosdiscovery.com

Key benefits of collaborative research frameworks include:

Shared Resources and Expertise: PPPs allow for the pooling of resources, including compound libraries, screening platforms, and specialized knowledge, that may not be available to individual organizations. researchgate.net

Accelerated Innovation: By bringing together diverse perspectives and capabilities, collaborations can foster innovation and accelerate the translation of basic research into new therapies. tarosdiscovery.com

Addressing Unmet Needs: Collaborative efforts can focus on high-risk research areas and diseases with significant unmet medical needs that may not be pursued by individual companies. tarosdiscovery.com

The development of this compound and its derivatives will benefit greatly from such collaborative frameworks, which can provide the necessary support to navigate the complex path from discovery to clinical application.

Q & A

Q. What are the recommended synthetic routes for 4-(Azepan-1-ylsulfonyl)aniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonylation of aniline derivatives using azepane-1-sulfonyl chloride under basic conditions. Key steps include:

- Condensation reaction : Reacting 4-aminophenyl derivatives with azepane-1-sulfonyl chloride in the presence of a base like pyridine or triethylamine to facilitate sulfonamide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions like over-sulfonylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Yields range from 50–75%, depending on stoichiometric ratios and azepane-sulfonyl chloride availability .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and azepane ring protons (δ 1.5–3.5 ppm). Sulfonamide groups show distinct ¹H splitting due to restricted rotation .

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H stretches (~3400 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N-H···O interactions) to predict solubility and stability .

- Computational analysis : DFT calculations (B3LYP/6-31G*) model electron density distribution, highlighting the sulfonamide group’s electron-withdrawing effects on the aniline ring .

Q. What are the primary research applications of this compound in academic settings?

Methodological Answer:

- Pharmacological probes : The sulfonamide group enables interactions with enzymes (e.g., carbonic anhydrase) or receptors, making it a scaffold for kinase inhibitors or antimicrobial agents .

- Materials science : Sulfonamide moieties enhance thermal stability in polymers, while the azepane ring contributes to flexible backbone designs .

- Chemical biology : Used in photoaffinity labeling or bioconjugation via its amine group .

Advanced Research Questions

Q. How do structural modifications to the azepane or sulfonamide groups affect bioactivity?

Methodological Answer:

- Azepane ring substitution : Replacing azepane with smaller rings (e.g., piperidine) reduces steric hindrance, improving binding to compact active sites. Fluorination at the azepane β-position enhances metabolic stability .

- Sulfonamide tweaks : Introducing electron-withdrawing groups (e.g., CF₃) on the sulfonamide increases acidity, strengthening hydrogen-bonding interactions with targets like tyrosine kinases .

- SAR validation : Use enzymatic assays (e.g., IC₅₀ measurements) paired with molecular docking (AutoDock Vina) to correlate structural changes with activity shifts .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Purity verification : Compare HPLC traces (≥95% purity) and LC-MS data to rule out impurities or degradation products .

- Assay conditions : Standardize protocols (e.g., cell line viability assays: MTT vs. resazurin) and control for pH, temperature, and solvent effects (DMSO concentration ≤1%) .

- Meta-analysis : Cross-reference datasets from multiple studies, focusing on compounds with identical substituents and stereochemistry .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use Schrödinger Suite or GROMACS to model binding poses in protein pockets (e.g., PDB: 1XKK for carbonic anhydrase). Focus on sulfonamide interactions with Zn²⁺ ions .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Monitor RMSD and hydrogen-bond occupancy .

- Pharmacophore modeling : Define essential features (e.g., sulfonamide oxygen as hydrogen-bond acceptors) to screen virtual libraries for analogs .

Q. What strategies optimize the synthetic scalability of this compound for high-throughput studies?

Methodological Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing reaction time from hours to minutes .

- Catalytic optimization : Replace stoichiometric bases (pyridine) with recyclable catalysts (e.g., polymer-supported DMAP) .

- Green chemistry : Use water as a co-solvent or microwave-assisted synthesis to enhance energy efficiency .

Q. How can researchers mitigate solubility challenges during in vitro testing of this compound?

Methodological Answer:

- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) or cyclodextrin inclusion complexes to improve aqueous solubility .

- Prodrug design : Introduce phosphate or ester groups to the aniline amine, which hydrolyze in physiological conditions .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability and reduce aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.